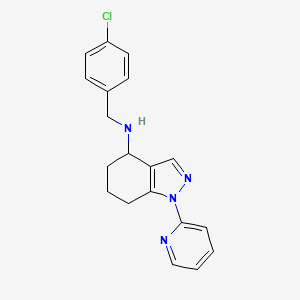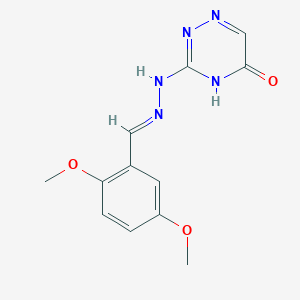![molecular formula C15H24N2O3 B6057400 5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)
5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEQ-Tic and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of DMEQ-Tic involves its interaction with the delta-opioid receptor, which is a G protein-coupled receptor that is involved in pain perception and modulation. DMEQ-Tic binds to the receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways that result in analgesia. DMEQ-Tic has also been shown to modulate the activity of the dopamine transporter, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
DMEQ-Tic has been shown to produce analgesia in animal models of pain, with a potency similar to that of morphine. However, unlike morphine, DMEQ-Tic does not produce tolerance or dependence. DMEQ-Tic has also been shown to reduce the rewarding effects of cocaine and amphetamine in animal models of drug addiction, suggesting that it may have potential as a treatment for drug addiction.
实验室实验的优点和局限性
One of the main advantages of DMEQ-Tic for lab experiments is its high affinity and selectivity for the delta-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception and modulation. However, one limitation of DMEQ-Tic is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on DMEQ-Tic. One area of focus is the development of novel compounds based on DMEQ-Tic that have improved pharmacological properties, such as increased solubility and longer duration of action. Another area of focus is the investigation of the potential use of DMEQ-Tic in the treatment of drug addiction, particularly in combination with other pharmacological agents. Additionally, further studies are needed to fully elucidate the mechanism of action of DMEQ-Tic and its effects on pain perception and modulation.
合成方法
The synthesis of DMEQ-Tic involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-(4-morpholinyl)ethylamine and formaldehyde. The reaction takes place in the presence of a catalyst, typically p-toluenesulfonic acid. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
DMEQ-Tic has been studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug design. In medicinal chemistry, DMEQ-Tic has been investigated as a potential analgesic agent due to its high affinity and selectivity for the delta-opioid receptor. In neuropharmacology, DMEQ-Tic has been studied for its ability to modulate the activity of the dopamine transporter, which may have implications for the treatment of drug addiction. In drug design, DMEQ-Tic has been used as a starting point for the development of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2)9-13(18)12(14(19)10-15)11-16-3-4-17-5-7-20-8-6-17/h11,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDGGRKDVPAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6057319.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)

